molecular formula C9H12N4O3 B15215123 3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 88236-68-4

3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B15215123
CAS No.: 88236-68-4
M. Wt: 224.22 g/mol
InChI Key: MEGJLMPZBMQQRA-UHFFFAOYSA-N
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Description

The compound 3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a bicyclic heterocyclic system featuring an oxazole ring fused to a pyrimidine-dione scaffold. Key structural attributes include:

  • Oxazolo[3,4-d]pyrimidine core: A fused heterocyclic system combining a five-membered oxazole ring with a six-membered pyrimidine-dione.
  • Substituents: Amino group at position 3 and ethyl groups at positions 5 and 5. These substituents likely influence solubility, electronic properties, and biological interactions .

Properties

CAS No.

88236-68-4

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

3-amino-5,7-diethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C9H12N4O3/c1-3-12-7-5(6(10)16-11-7)8(14)13(4-2)9(12)15/h3-4,10H2,1-2H3

InChI Key

MEGJLMPZBMQQRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NOC(=C2C(=O)N(C1=O)CC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,7-diethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable diethyl-substituted isoxazole with an amino-substituted pyrimidine derivative. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,7-diethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-Amino-5,7-diethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs in the Oxazolo-Pyrimidine-dione Family

(a) 5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione Derivatives
  • Structure: Methyl groups at positions 5 and 7 instead of ethyl and amino groups.
  • Synthesis : Prepared via condensation reactions using N,N-dimethyldichloroiminium chloride .
  • Bioactivity : Demonstrated potent FGFR1 inhibition (IC50 = 0.12–1.8 µM) and antitumor activity against H460, B16F10, and A549 cancer cell lines, outperforming reference compound SU5402 .
  • SAR : Methyl groups enhance steric compatibility with FGFR1’s ATP-binding pocket, while bulkier substituents (e.g., ethyl) may reduce efficacy .
(b) 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
  • Structure: Ethyl group at position 7; lacks the 3-amino substituent.
(c) 5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
  • Structure : Phenyl group at position 3, methyl groups at 5 and 6.

Heterocyclic Variants: Thiazolo-, Triazolo-, and Pyrazolo-Pyrimidine-diones

(a) Thiazolo-Pyrimidine-diones
  • Example : 5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6-dione (9b).
    • Yield : 76%, melting point 110–112°C.
    • Features : Thiophene and methoxy groups enhance π-π stacking and solubility .
(b) Triazolo-Pyrimidine-diones
  • Example : 2-Aryl-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diones.
    • Synthesis : Oxidative cyclization of arylazopyrimidines with CuSO₄.
    • Thionation : React with P₄S₁₀ to form dithionated derivatives, altering electronic properties for antiviral applications .
(c) Pyrazolo-Pyrimidine-diones
  • Example: 1H-Pyrazolo[3,4-d]pyrimidine-4,6-dione (Oxypurinol). Bioactivity: Xanthine oxidase inhibitor; used in gout treatment. SAR: Substituents at position 1 (e.g., cyclohexyl) modulate enzyme affinity .

Functional Group Comparisons

Compound Class Substituents Key Properties/Bioactivity Source
Target Compound 3-Amino, 5,7-diethyl Potential electronic modulation
Oxazolo Derivatives 5,7-Dimethyl FGFR1 inhibition, antitumor activity
Thiazolo Derivatives Thiophene, methoxy High yields (76–85%), moderate stability
Pyrazolo Derivatives 1-Cyclohexyl, 1,5,7-trimethyl Enzyme inhibition (e.g., xanthine oxidase)
Herbicidal Pyrimidines Chloro, fluoro, propargyloxy Herbicidal efficacy

Biological Activity

3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a unique oxazolo-pyrimidine core that contributes to its biological properties. The molecular formula is given by:

C10H12N4O2C_{10}H_{12}N_4O_2

Synthesis

The synthesis of 3-amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves several synthetic routes. One notable method includes the condensation of appropriate amino and carbonyl compounds under mild conditions. This method has been optimized for yield and purity.

Anticancer Properties

Research indicates that derivatives of oxazolo-pyrimidines exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to 3-amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione showed potent growth inhibition against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line% InhibitionMechanism
Compound AMCF-795%ROS-mediated apoptosis
Compound BA54977%Antioxidant enzyme modulation
3-Amino-5,7-diethyl...MCF-7TBDTBD

Other Biological Activities

In addition to anticancer effects, preliminary studies suggest that 3-amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione may possess anti-inflammatory and antimicrobial properties. These activities are attributed to the compound's ability to inhibit key enzymes involved in inflammatory pathways and its interaction with bacterial cell membranes.

Case Studies

Case Study 1: Anticancer Evaluation
A detailed study evaluated the effectiveness of 3-amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione against human breast adenocarcinoma cells. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of the compound in an animal model of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling compared to control groups. This suggests potential applications in treating inflammatory diseases.

The biological activity of 3-amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is believed to involve several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through ROS generation.
  • Antioxidant Modulation : It alters the levels of antioxidant enzymes such as superoxide dismutase and catalase.
  • Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes contributing to its anti-inflammatory effects.

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